2,4-Difluorocinnamic acid

Catalog No.
S782820
CAS No.
94977-52-3
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorocinnamic acid

CAS Number

94977-52-3

Product Name

2,4-Difluorocinnamic acid

IUPAC Name

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+

InChI Key

PQDXPFJQTKGTFP-DUXPYHPUSA-N

SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/C(=O)O
  • Potential Precursor Molecule

    Due to the presence of a cinnamic acid moiety, 2,4-Difluorocinnamic acid could potentially serve as a precursor molecule for the synthesis of more complex fluorinated organic compounds. Cinnamic acids are known precursors for various important molecules, including pharmaceuticals and flavoring agents []. The introduction of fluorine atoms can significantly alter the properties of a molecule, making 2,4-Difluorocinnamic acid an interesting starting point for exploring fluorinated derivatives.

  • Research Use Only

    Suppliers of 2,4-Difluorocinnamic acid typically classify it as a research chemical, indicating its use in scientific studies [].

  • Further Research Needed

    More in-depth exploration is required to understand the specific research applications of 2,4-Difluorocinnamic acid. Scientific publications or patents mentioning its use might not be readily available due to the potentially niche nature of the research.

2,4-Difluorocinnamic acid is an organic compound characterized by the molecular formula C9H6F2O2C_9H_6F_2O_2. It is a fluorinated derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are substituted by fluorine atoms located at the 2 and 4 positions. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. The compound is known for its relatively high thermal stability and is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

  • Oxidation: This process can convert the compound into its corresponding carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield alcohol derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, often employing nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide .

These reactions allow for the synthesis of various derivatives that can be further explored for their chemical and biological properties.

Research indicates that 2,4-difluorocinnamic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in developing antibacterial agents.
  • Anticancer Activity: Preliminary research has indicated potential anticancer properties, although more extensive studies are needed to confirm these effects and understand the mechanisms involved .

Additionally, the compound's safety profile indicates that it may cause skin and eye irritation upon exposure, necessitating careful handling during research and application .

The synthesis of 2,4-difluorocinnamic acid can be achieved through several methods:

  • Suzuki-Miyaura Coupling Reaction: This method involves coupling aryl boronic acids with halogenated compounds in the presence of a palladium catalyst and a base (e.g., potassium carbonate) under mild conditions. This approach is favored for its efficiency in forming carbon-carbon bonds.
  • Direct Fluorination: Another method involves the direct fluorination of cinnamic acid using fluorinating agents under controlled conditions to achieve selective substitution at the desired positions .

These synthetic routes are optimized for high yield and purity to meet industrial standards.

2,4-Difluorocinnamic acid finds applications across various fields:

  • Chemical Synthesis: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
  • Pharmaceuticals: The compound is being investigated as a pharmaceutical intermediate due to its potential biological activities.
  • Agriculture: Its properties may also lend themselves to applications in agrochemicals as a pesticide or herbicide component .

Interaction studies involving 2,4-difluorocinnamic acid focus on its reactivity with biological targets and other chemical compounds. Investigations into its interactions with enzymes or cellular components are crucial for understanding its potential therapeutic effects. Additionally, studies on its photochemical behavior reveal insights into how it may react under UV light exposure, leading to dimerization or other transformations that could influence its biological activity .

Several compounds share structural similarities with 2,4-difluorocinnamic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Cinnamic AcidNo fluorine substitutionsLess reactive than 2,4-difluorocinnamic acid
2,6-Difluorocinnamic AcidFluorine substitutions at different positionsDifferent reactivity profile due to substitution
3-Fluorocinnamic AcidOne fluorine substitutionExhibits different biological activities

Uniqueness: The specific substitution pattern of fluorine atoms in 2,4-difluorocinnamic acid imparts distinct reactivity and biological properties compared to these similar compounds. This makes it particularly valuable for specialized applications in research and industry .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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